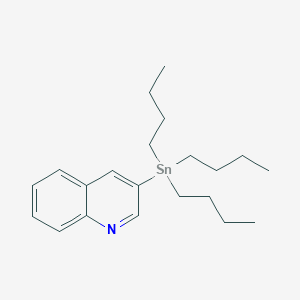

3-(Tributylstannyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Tributylstannyl)quinoline is an organotin compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a tributylstannyl group attached to the quinoline ring. This compound is widely used in various fields such as medical research, environmental research, and industrial research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tributylstannyl)quinoline typically involves the stannylation of quinoline derivatives. One common method is the reaction of quinoline with tributyltin hydride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale stannylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Tributylstannyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the stannyl group to other functional groups.

Substitution: The tributylstannyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are employed under mild conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic organic chemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Neurodegenerative Disease Treatment

One of the most promising applications of 3-(Tributylstannyl)quinoline is in the diagnosis and treatment of neurodegenerative diseases, particularly Alzheimer's disease. Quinoline derivatives have been shown to recognize amyloid-beta and tau proteins associated with Alzheimer's disease. These compounds can be synthesized in radiolabeled forms for use as imaging agents, facilitating the early detection of amyloid aggregates in the brain, which is crucial for timely therapeutic intervention .

Case Study: Imaging Agents for Alzheimer's Disease

- Objective: Develop imaging agents for early detection of Alzheimer's.

- Method: Synthesis of radiolabeled this compound derivatives.

- Results: Successful binding to amyloid plaques and neurofibrillary tangles, demonstrating potential for use as diagnostic tools.

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound typically involves several steps that include halodestannylation processes to introduce radioisotopes like fluorine or iodine. This method enhances the compound's lipophilicity and reactivity, improving its bioavailability for biological applications .

Table 1: Synthetic Methods for this compound

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Halodestannylation | Tributyltin precursor | Varies (heat, solvent) |

| 2 | Radiolabeling | Radioisotope (e.g., 18F) | Specific conditions for radiochemistry |

| 3 | Purification | Chromatography techniques | Standard purification protocols |

3.1 Anticancer Properties

Research indicates that quinoline derivatives, including those with tributylstannyl groups, exhibit significant anticancer activity. These compounds can interact with various biological targets, potentially leading to the development of new cancer therapeutics .

Case Study: Anticancer Activity

- Objective: Evaluate the anticancer potential of this compound.

- Method: In vitro testing against various cancer cell lines.

- Results: Notable cytotoxicity observed at micromolar concentrations.

Imaging Applications

4.1 Targeted Imaging Agents

The ability to radiolabel this compound makes it a candidate for targeted imaging applications. Studies have shown that radiolabeled quinoline derivatives can be used effectively in SPECT/CT imaging to visualize tumors and other pathological conditions in vivo .

Table 2: Imaging Applications of Quinoline Derivatives

| Application | Imaging Modality | Targeted Condition |

|---|---|---|

| Alzheimer's Disease | PET/SPECT | Amyloid plaques |

| Cancer Detection | SPECT/CT | Tumor visualization |

Wirkmechanismus

The mechanism of action of 3-(Tributylstannyl)quinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .

Vergleich Mit ähnlichen Verbindungen

- 2-(Tributylstannyl)quinoline

- 4-(Tributylstannyl)quinoline

- Quinoline derivatives with different stannyl groups

Comparison: 3-(Tributylstannyl)quinoline is unique due to the position of the tributylstannyl group on the quinoline ring, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Biologische Aktivität

3-(Tributylstannyl)quinoline is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications in disease treatment.

- Molecular Formula : C21H33N\text{Sn}

- CAS Number : 166114-72-3

- Structure : The compound consists of a quinoline ring substituted with a tributylstannyl group at the 3-position.

Synthesis

The synthesis of this compound generally involves the reaction of quinoline derivatives with tributylstannyl halides. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Neuroprotective Effects

A notable area of research is the neuroprotective potential of this compound. According to a patent application, derivatives of quinoline, including this compound, have been studied for their ability to reduce amyloid plaques and neurofibrillary tangles associated with Alzheimer's disease. These compounds may serve as therapeutic agents by enhancing the clearance of these aggregates in neuronal tissues .

GPR30 Receptor Modulation

Further studies have explored the interaction of this compound with G protein-coupled receptors (GPCRs), specifically the GPR30 receptor. Compounds derived from tributylstannyl quinolines have demonstrated binding affinity to GPR30, which is implicated in various physiological processes, including estrogen signaling. These interactions suggest potential applications in cancer therapy, particularly for hormone-sensitive tumors .

Alzheimer's Disease Research

In a study focused on Alzheimer's disease models, this compound derivatives were evaluated for their efficacy in reducing amyloid burden in transgenic mice. The results indicated a significant decrease in amyloid plaque formation when treated with these compounds, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Cancer Treatment Applications

Another study investigated the use of tributylstannyl quinolines as selective antagonists for GPR30 in endometrial cancer cells. The compounds exhibited low nanomolar IC50 values, indicating strong binding affinity and functional inhibition of estrogen-induced pathways . This highlights their potential role in targeted cancer therapies.

Summary of Findings

Eigenschaften

IUPAC Name |

tributyl(quinolin-3-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-2,4-7H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCFGVMZXVNIFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.